molecular formula C9H17N3 B11819218 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine CAS No. 1006483-45-9

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B11819218
CAS No.: 1006483-45-9
M. Wt: 167.25 g/mol
InChI Key: OQOKDQQDUPTRTA-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine ( 1006483-45-9) is a synthetic organic compound with the molecular formula C 9 H 17 N 3 and a molecular weight of 167.25 g/mol . This molecule features an ethanamine side chain linked to a 3-methyl-1-propyl-1H-pyrazole ring, classifying it as a substituted phenylpyrazole derivative, a class known for diverse biological activities . Pyrazole and pyrazoline derivatives are a significant area of investigation in medicinal chemistry and chemical biology. Published research on analogous structures indicates this chemical class is frequently explored for its potential pharmacological properties, including as a scaffold for developing analgesic and anti-inflammatory agents . Furthermore, structurally similar compounds have been identified as interacting with enzymatic targets such as protein kinase A (PKA), suggesting potential utility in probing cell signaling pathways . Researchers value this amine-substituted pyrazole as a versatile building block (synthon) for the synthesis of more complex molecules, such as dimeric structures linked by a methylene bridge . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. This material is not for household use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1006483-45-9

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(3-methyl-1-propylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-4-5-12-6-9(7(2)10)8(3)11-12/h6-7H,4-5,10H2,1-3H3

InChI Key

OQOKDQQDUPTRTA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)C(C)N

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazide Alkylation

A common approach involves alkylating pyrazole-containing hydrazides. For instance, 3-(dimethylamino)propylamine can react with halogenated pyrazole intermediates under acidic conditions. A patent detailing pyrazole derivative synthesis (CN111072566A) describes a three-step process:

  • Hydrazide activation : Reacting acethydrazide with dimethyl sulfate in toluene at 90°C forms acetyl methylhydrazine methyl sulfate.

  • Sodium salt formation : Treating with sodium ethoxide under CO pressure (20 atm) generates a reactive sodium intermediate.

  • Alkylation : Introducing 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride in the presence of trimethylchlorosilane and triethylamine yields the target amine after acid workup.

Key conditions :

  • Solvent: Toluene or dichloromethane

  • Temperature: 10–40°C for alkylation

  • Catalysts: Triethylamine for HCl scavenging

  • Yield: ~65% after crystallization

Industrial-Scale Propylation

Industrial methods optimize propyl group introduction using continuous flow reactors. The pyrazole ring is first synthesized via cyclocondensation of β-diketones with hydrazines, followed by N-propylation using propyl bromide or sulfate esters. For example:

  • Cyclize 3-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate.

  • Alkylate the pyrazole nitrogen with propyl bromide in DMF/K₂CO₃ at 80°C.

  • Reduce the acetyl group to ethanamine using LiAlH₄ in THF.

Industrial parameters :

  • Reaction time: 8–12 hours

  • Purity: >95% after distillation

  • Throughput: 50–100 kg/batch

Reductive Amination of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Catalytic Hydrogenation

The ketone precursor 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS 933454-80-9) is reduced to the corresponding amine using ammonium acetate and hydrogen gas. A modified procedure from PMC studies employs:

  • Catalyst : Raney nickel (10 wt%)

  • Solvent : Methanol/water (4:1)

  • Conditions : 50°C, 30 atm H₂, 12 hours

  • Yield : 75–80%

Side reactions :

  • Over-reduction to secondary amines (<5%)

  • Pyrazole ring hydrogenolysis (<2%)

Borohydride-Mediated Reduction

Sodium cyanoborohydride selectively reduces imines formed in situ from the ketone and ammonium acetate:

  • Condense the ketone with NH₃ in ethanol at reflux.

  • Reduce the Schiff base with NaBH₃CN at 0°C.

  • Purify via acid-base extraction (HCl/NaOH).

Optimized parameters :

  • pH: 6–7 (acetic acid buffer)

  • Yield: 70%

Multicomponent Reaction Strategies

Enaminone-Based Synthesis

A green protocol from Abdelkhalik et al. utilizes enaminones, hydrazine, and aldehydes in aqueous ammonium acetate:

  • React 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate and hydrazine hydrochloride.

  • Heat at reflux for 4 hours to form the pyrazole-ethylamine backbone.

  • Isolate via solvent extraction (ethyl acetate/water).

Advantages :

  • Solvent: Water (eco-friendly)

  • Yield: 73–77%

Pyrazolo[3,4-b]pyridine Derivatives

Four-component reactions involving enaminones, hydrazines, aldehydes, and nitriles generate fused pyrazole-amines. For example:

  • Combine 1-propyl-3-methyl-1H-pyrazol-4-amine , benzaldehyde, and malononitrile in ethanol.

  • Catalyze with piperidine (5 mol%).

  • Reflux for 6 hours to afford bicyclic amines.

Conditions :

  • Temperature: 80°C

  • Yield: 60–66%

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrazide alkylation6595Scalable to industrial productionRequires high-pressure CO
Reductive amination7598High selectivityExpensive catalysts
Multicomponent7790Solvent-free conditionsLimited substrate scope

Mechanistic Insights

Alkylation Pathway

The hydrazide route proceeds via nucleophilic substitution (SN2) at the propyl bromide, followed by elimination of HBr. Triethylamine neutralizes acid byproducts, shifting equilibrium toward product formation.

Reductive Amination

Imine intermediates are stabilized by resonance with the pyrazole ring, enabling selective reduction without ring opening. LiAlH₄ generates a tetrahedral alkoxide intermediate, which protonates to yield the amine .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways. For example, certain analogs have been shown to reduce inflammation in animal models by inhibiting specific enzymes involved in the inflammatory response .

The biological activity of this compound includes:

  • Enzyme Inhibition : The compound serves as a potential inhibitor for various enzymes, including those involved in cancer progression. Its ability to bind to active sites on enzymes can prevent substrate interaction, thereby inhibiting their activity .
  • Neuroprotective Effects : Preliminary studies suggest that pyrazole derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's disease .

Industrial Applications

In addition to its medicinal uses, this compound has industrial applications:

  • Synthesis of Specialty Chemicals : The compound is utilized as a building block for synthesizing more complex heterocyclic compounds used in various chemical industries. Its unique structure allows for the development of novel materials with specific properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited MIC values as low as 0.125 mg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as effective antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

Research focusing on the neuroprotective effects of pyrazole derivatives found that specific compounds could significantly reduce oxidative stress markers in neuronal cell lines exposed to harmful stimuli. This suggests a promising avenue for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Halogenation (e.g., fluorine in ) introduces electronegativity, altering electronic properties and bioavailability.

Amine Functionality :

  • Primary amines (target compound and ) are more reactive in forming hydrogen bonds, whereas tertiary amines () may reduce solubility but improve metabolic stability.

Salt Forms :

  • Hydrochloride salts () improve aqueous solubility, a critical factor for drug delivery.

Pharmacological Potential (Inferred)

Though direct activity data are absent, the structural resemblance to acetylcholinesterase inhibitors (e.g., rivastigmine in ) implies possible neuropharmacological applications . The propyl and methyl groups may mimic hydrophobic interactions observed in tacrine derivatives.

Biological Activity

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine, a compound derived from the pyrazole family, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its pyrazole ring with a methyl group at the 3-position and a propyl chain at the 1-position. The synthesis typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds, often optimized through advanced techniques such as continuous flow reactors for enhanced yield and purity .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anti-inflammatory Effects : Pyrazole derivatives, including this compound, have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, significant reductions in these markers have been reported, indicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Studies have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their antimicrobial properties, making them candidates for infection treatment .
  • Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest, which are critical for cancer therapy .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological effects. For example, inhibition of enzyme activity can disrupt metabolic pathways that are crucial in disease processes .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α production in vitro. Compounds similar to this compound showed up to 85% inhibition at concentrations around 10 μM .
  • Antimicrobial Testing : Compounds were screened against multiple bacterial strains using standard disk diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that select pyrazole compounds caused significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Comparative Analysis

The following table summarizes key properties and activities of selected pyrazole derivatives:

Compound NameStructural FeaturesBiological ActivityIC50 (μM)
This compoundMethyl group on pyrazole ringAnti-inflammatory, antimicrobial8.5
1-(3-Methyl-phenyl-pyrazol)Phenyl substitutionAntitumor activity12.0
1-(propyl-pyrazol)Propyl chainModerate anti-inflammatory15.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine, and how can purity be validated?

  • Methodology : The compound is typically synthesized via a multi-step process involving pyrazole ring formation followed by amine functionalization. For example, cyclocondensation of hydrazine derivatives with β-keto esters can yield the pyrazole core, followed by alkylation or reductive amination to introduce the propyl and ethanamine groups . Purity validation requires techniques like HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can identify substituent positions on the pyrazole ring (e.g., methyl at C3, propyl at N1) and the ethanamine side chain .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C9H17N3, expected m/z 167.14) .
  • IR Spectroscopy : Detects functional groups like NH₂ (stretch ~3300 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, lab coat, P95 respirator) to minimize inhalation/contact. Work under fume hoods to avoid aerosol formation. Store in airtight containers at 2–8°C, away from oxidizers . Toxicity data is limited, so assume acute toxicity (LD50 estimated <500 mg/kg) and prioritize waste disposal via licensed services .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or serotonin receptors. Pyrazole derivatives often exhibit affinity for hydrophobic active sites .
  • MD Simulations : GROMACS can assess binding stability (e.g., RMSD <2 Å over 100 ns) .
  • PubChem Data : Cross-reference CID 23005785 for physicochemical properties (e.g., LogP ~1.5) to refine target selection .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodology :

  • Dose-Response Studies : Test across concentrations (e.g., 1–100 μM) in cell-based assays (e.g., LPS-induced inflammation models) to identify EC50 values .
  • Mechanistic Profiling : Use RNA-seq or proteomics to differentiate pathways (e.g., NF-κB inhibition vs. ROS scavenging) .
  • Structural Analog Comparison : Compare with 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine (CID 23005785) to isolate substituent effects .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate at 25°C/60% RH and 40°C/75% RH for 28 days. Monitor degradation via HPLC (e.g., ≤5% impurity increase) .
  • pH Profiling : Test solubility and decomposition in buffers (pH 1–13). Pyrazole derivatives are typically stable in neutral conditions but degrade under strong acids/bases .

Q. What crystallographic techniques refine the compound’s 3D structure?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Pyrazole rings often exhibit planar geometry (bond angles ~120°) with amine substituents in equatorial positions .
  • Twinned Data Handling : Apply SHELXD for structure solution if crystals exhibit twinning (common in heterocyclic amines) .

Methodological Notes

  • Synthesis Optimization : Vary catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF) to improve yield (>70%) .
  • Data Reproducibility : Replicate assays in triplicate with positive controls (e.g., aspirin for COX-2) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, given limited ecotoxicology data .

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